3-(2,3-dihydro-1-benzofuran-5-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide
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Overview
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring fused with a benzimidazole moiety, connected via a propanamide linker. Its unique structure suggests potential biological activity and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Synthesis of Benzimidazole: The benzimidazole moiety is often prepared by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the benzofuran and benzimidazole intermediates via a propanamide linker. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran ring can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction of the benzimidazole moiety can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the benzimidazole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated derivatives of the benzofuran and benzimidazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide could be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The benzofuran and benzimidazole moieties are known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid: Similar in structure but with an oxazole ring instead of a benzimidazole.
Fmoc-Ala(2,3-Dihydro-1-benzofuran-5-yl)-OH: Contains a benzofuran ring but is used primarily in peptide synthesis.
Uniqueness
The uniqueness of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide lies in its combined benzofuran and benzimidazole structure, which may confer unique biological activities and chemical reactivity not seen in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C23H27N3O2 |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]propanamide |
InChI |
InChI=1S/C23H27N3O2/c1-16(2)15-26-20-6-4-3-5-19(20)25-22(26)14-24-23(27)10-8-17-7-9-21-18(13-17)11-12-28-21/h3-7,9,13,16H,8,10-12,14-15H2,1-2H3,(H,24,27) |
InChI Key |
MMWGCCUSVJBIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)CCC3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
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